molecular formula C17H22ClNO3 B13893393 (R)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

(R)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

Cat. No.: B13893393
M. Wt: 323.8 g/mol
InChI Key: VRZJVQFAJVIUAX-QGZVFWFLSA-N
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Description

(R)-tert-Butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexanone core substituted with a 2-chlorophenyl group and a tert-butyl carbamate moiety. This compound is synthesized from norketamine (2-(2-chlorophenyl)-2-aminocyclohexan-1-one) via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate (K₂CO₃) under reflux conditions . The reaction yields 85% of the product, which is characterized by ¹H NMR and mass spectrometry. Key spectral data include a singlet at δ 1.33 ppm (9H, tert-butyl group) and a molecular ion peak at m/z 324.10 ([M+H]⁺) .

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate

InChI

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21)/t17-/m1/s1

InChI Key

VRZJVQFAJVIUAX-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCCCC1=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves the reaction of ®-1-(2-chlorophenyl)-2-oxocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential as an anticonvulsant and neuroprotective agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit voltage-gated sodium channels and enhance GABAergic neurotransmission, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Carbamate Derivatives

Compound 12 vs. Methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate (13)

  • Synthesis: Both compounds derive from norketamine. Compound 12 uses Boc₂O, while compound 13 employs methyl chloroformate. The tert-butyl group in 12 enhances steric bulk, whereas the methyl group in 13 reduces molecular weight (C₁₇H₂₃ClNO₃ vs. C₁₅H₁₇ClNO₃) .
  • Yield : Compound 12 (85%) and 13 (84%) exhibit comparable yields, suggesting similar reactivity of the amine group toward carbamate formation .
  • Spectral Data: ¹H NMR: The tert-butyl group in 12 shows a singlet at δ 1.33 ppm, absent in 13. Both share aromatic proton resonances (δ 7.24–7.87 ppm) and cyclohexanone signals (δ 1.57–2.50 ppm) . Mass Spec: Compound 12: m/z 324.10 ([M+H]⁺); Compound 13: m/z 294.08 ([M+H]⁺) .
Substituent Variations: Functional Group Impact

tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (299)

  • Structure: Features a 2-chloro-5-iodopyrimidinyl substituent and a methoxycyclohexyl group.
  • Synthesis : Prepared via nucleophilic substitution of a chloro-pyrimidine intermediate, differing from the carbamate protection route used for compound 12 .

tert-Butyl {1-(2-chlorophenyl)-2-[(2-methoxyethyl)-amino]-2-oxoethyl}carbamate

  • Structure: Replaces the cyclohexanone core with a ketone-ethylamine chain.
  • Synthesis : Uses carbodiimide coupling (EDC/HOBt), contrasting with the base-mediated Boc protection in compound 12 .

Data Tables

Table 2: Structural and Spectral Comparison
Compound Molecular Formula Key ¹H NMR (δ, ppm) [M+H]⁺ (obs.)
Compound 12 C₁₇H₂₃ClNO₃ 1.33 (s, 9H), 7.24–7.87 (m, 3H) 324.10
Compound 13 C₁₅H₁₇ClNO₃ 3.76 (s, 3H), 7.24–7.87 (m, 3H) 294.08
tert-Butyl (((1R,4R)-1-...) (299) C₁₉H₂₇ClIN₃O₃ N/A N/A

Discussion and Implications

  • Steric Effects : The tert-butyl group in compound 12 improves stability but may reduce binding affinity in biological systems compared to smaller carbamates like compound 13 .
  • Functional Group Diversity : Iodo-pyrimidine (compound 299) and methoxyethyl (compound in ) substituents expand utility in drug discovery, enabling halogen bonding or enhanced solubility .
  • Synthetic Flexibility : EDC/HOBt and mixed anhydride routes offer alternatives to Boc protection, accommodating diverse substrates .

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